molecular formula C6H3Br2FO B1304671 2,4-Dibromo-6-fluorophenol CAS No. 576-86-3

2,4-Dibromo-6-fluorophenol

Cat. No. B1304671
CAS RN: 576-86-3
M. Wt: 269.89 g/mol
InChI Key: XJDJZAUITWTZAS-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorophenol is a chemical compound with the molecular formula C6H3Br2FO and a molecular weight of 269.9 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-6-fluorophenol is 1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two bromine atoms and one fluorine atom.


Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorophenol is a solid at ambient temperature . It has a molecular weight of 269.9 and a boiling point of 35-37 degrees Celsius .

Scientific Research Applications

Anaerobic Transformation in Environmental Studies

  • Anaerobic Transformation of Phenol to Benzoate : A study investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. Isomeric fluorophenols, including compounds similar to 2,4-Dibromo-6-fluorophenol, were used as analogs to elucidate the mechanism of transformation (Genthner, Townsend, & Chapman, 1989).

Molecular Docking and Antioxidant Stress Screening

  • Inhibition of Keap1-Nrf2 Protein-Protein Interaction : Fluorophenols bearing nitrogenated heterocycle moieties were studied as novel inhibitors of Keap1-Nrf2 protein-protein interaction. This research introduced a class of fluorophenols, including derivatives of 2,4-Dibromo-6-fluorophenol, for the development of novel inhibitors, which are significant in the context of antioxidant protection (Feng et al., 2019).

Hydrogen Bonding Studies

  • Three-Centre Hydrogen Bonding : The study of 4-fluorophenol and syn-2,4-difluoroadamantane revealed insights into the hydrogen bond acceptor strength, including the formation of an F·H·F three-centre hydrogen bond, which can be relevant to the understanding of the behavior of 2,4-Dibromo-6-fluorophenol in similar contexts (Adcock et al., 2005).

Synthesis for Radiopharmaceuticals

  • Synthesis of No-Carrier-Added 4-[18F]Fluorophenol : A study described the synthesis of 4-[18F]fluorophenol, a compound related to 2,4-Dibromo-6-fluorophenol, for use in radiopharmaceuticals. This research contributes to the understanding of the synthesis and application of fluorophenol derivatives in the field of medical imaging (Ross, Ermert, & Coenen, 2011).

Molecular Structure Analysis

  • Molecular Structure Determination : The molecular structure of various fluorophenol derivatives was determined by electron diffraction in the gas phase, providing insights into the potential formation of weak intramolecular hydrogen bonds in compounds similar to 2,4-Dibromo-6-fluorophenol (Vajda & Hargittai, 1993).

Safety And Hazards

2,4-Dibromo-6-fluorophenol is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dibromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDJZAUITWTZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378812
Record name 2,4-dibromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluorophenol

CAS RN

576-86-3
Record name 2,4-Dibromo-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Brown, G Eglinton, M Martin-Smith - Spectrochimica Acta, 1963 - Elsevier
Selected orttho-bromophenols have been studied to determine the effect of the solvents hexane, carbon tetrachloride, chloroform, carbon disulphide and acetonitrile upon the …
Number of citations: 16 www.sciencedirect.com
AW Baker, WW Kaeding - Journal of the American Chemical …, 1959 - ACS Publications
The infrared spectra of o-halophenols show a Aron shift of the bonded OH group in the order F< Cl< Br< I. This has been interpreted previously as a measure of the strength of the …
Number of citations: 80 pubs.acs.org
H Liu, A Skålvoll, GS Reijerink, G Luthe, JE Johansen - Chemosphere, 2006 - Elsevier
Polybrominated diphenyl ethers (PBDEs) have become widely distributed as environmental contaminants due to their wide-spread use as flame retardants. Their structural similarity to …
Number of citations: 3 www.sciencedirect.com

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